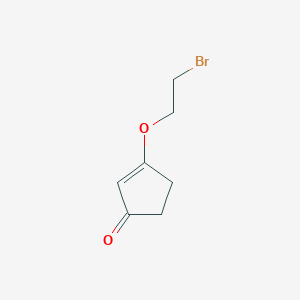

3-(2-Bromoethoxy)cyclopent-2-enone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethoxy)cyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c8-3-4-10-7-2-1-6(9)5-7/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIBWVRJYLJSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Bromoethoxy)cyclopent-2-enone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-(2-Bromoethoxy)cyclopent-2-enone, a molecule of interest for further chemical exploration and development. Due to the absence of a direct, documented synthesis for this specific compound, this guide outlines a robust two-step approach, commencing with the formation of a key precursor, 3-hydroxycyclopent-2-enone, followed by its O-alkylation. This document furnishes detailed experimental protocols, quantitative data from analogous reactions, and visual diagrams to facilitate a thorough understanding of the synthetic pathway.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the generation of the enolate of 1,3-cyclopentanedione, which exists in equilibrium with its tautomer, 3-hydroxycyclopent-2-enone. The subsequent step is a Williamson ether synthesis, where the hydroxyl group of the enone is O-alkylated using a suitable 2-bromoethoxy source, such as 1,2-dibromoethane.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Preparation of 3-Hydroxycyclopent-2-enone from 1,3-Cyclopentanedione

1,3-Cyclopentanedione exists in a tautomeric equilibrium with 3-hydroxycyclopent-2-enone. In many organic solvents and in the solid state, the enol form is the predominant species. For the subsequent O-alkylation, the enolate can be generated in situ by the addition of a base.

Materials:

-

1,3-Cyclopentanedione

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-cyclopentanedione.

-

Add the anhydrous solvent to dissolve the dione.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of the base to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the enolate.

-

The resulting solution containing the sodium or potassium salt of 3-hydroxycyclopent-2-enone is used directly in the next step.

Step 2: O-Alkylation of 3-Hydroxycyclopent-2-enone (Williamson Ether Synthesis)

This step involves the nucleophilic attack of the enolate on 1,2-dibromoethane to form the desired ether. The use of a primary alkyl halide like 1,2-dibromoethane favors the SN2 reaction pathway.

Materials:

-

Solution of the enolate of 3-hydroxycyclopent-2-enone from Step 1

-

1,2-Dibromoethane

-

Anhydrous solvent (as used in Step 1)

Procedure:

-

To the stirred solution of the enolate at 0 °C, add an excess (typically 1.5-2.0 equivalents) of 1,2-dibromoethane dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Quantitative Data

The following tables summarize representative quantitative data for reactions analogous to the proposed synthetic steps, as direct data for the target molecule is not available in the literature.

Table 1: Synthesis of 3-Alkoxy-2-Cyclohexenones (Analogous to Step 1 & 2 combined)

| Starting Material | Reagent | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1,3-Cyclohexanedione | Ethyl iodide | Ethanol | Silver(I) oxide | Reflux | N/A | Good |

| 1,3-Cyclohexanedione | Ethanol | Benzene | p-TsOH | Reflux | 6-8 | 70-75 |

Table 2: Williamson Ether Synthesis of Enol Ethers (General Examples)

| Alcohol/Enol | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenol | Allyl bromide | K₂CO₃ | Acetone | Reflux | 4 | 95 |

| Cyclohexanol | Methyl iodide | NaH | THF | 25 | 12 | 90 |

| 1,3-Diketone (enol) | Alkyl halide | NaH, K₂CO₃ | DMF, THF | 25-80 | 2-24 | 60-95 |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Concluding Remarks

The proposed two-step synthesis provides a logical and feasible route to this compound. The key steps, enolate formation and Williamson ether synthesis, are well-established reactions in organic chemistry. The provided protocols, based on analogous transformations, offer a solid starting point for the successful synthesis of the target molecule. Optimization of reaction conditions, such as the choice of base, solvent, and temperature, may be necessary to maximize the yield and purity of the final product. Standard analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy, should be employed to confirm the structure and purity of the synthesized compound.

Spectroscopic Profile of 3-(2-Bromoethoxy)cyclopent-2-enone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 3-(2-Bromoethoxy)cyclopent-2-enone. Due to the absence of published experimental data for this specific molecule, this report compiles predicted values based on the analysis of its constituent fragments and structurally similar compounds. This information is intended to aid researchers in the identification and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for cyclopent-2-enone, 2-bromoethanol, and general principles of spectroscopy for α,β-unsaturated ketones and ethers.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~6.1 - 6.3 | t | 1H | H-2 | The vinyl proton at the C-2 position is expected to be a triplet due to coupling with the C-4 methylene protons. Its chemical shift is downfield due to the electron-withdrawing effect of the carbonyl group. |

| ~4.2 - 4.4 | t | 2H | -OCH₂- | The methylene protons adjacent to the oxygen are expected to be a triplet, coupled with the methylene protons adjacent to the bromine. |

| ~3.6 - 3.8 | t | 2H | -CH₂Br | The methylene protons adjacent to the bromine are expected to be a triplet, coupled with the methylene protons adjacent to the oxygen. |

| ~2.7 - 2.9 | m | 2H | H-4 | The methylene protons at the C-4 position are expected to be a multiplet due to coupling with both the C-2 and C-5 protons. |

| ~2.4 - 2.6 | m | 2H | H-5 | The methylene protons at the C-5 position are expected to be a multiplet due to coupling with the C-4 protons. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Carbon Assignment | Notes |

| ~205 - 210 | C-1 (C=O) | The carbonyl carbon of an α,β-unsaturated ketone typically appears in this region. |

| ~175 - 180 | C-3 | The C-3 carbon of the enol ether is expected to be significantly downfield. |

| ~115 - 120 | C-2 | The C-2 vinyl carbon is expected in this region. |

| ~68 - 72 | -OCH₂- | The carbon of the methylene group attached to the oxygen atom. |

| ~30 - 35 | -CH₂Br | The carbon of the methylene group attached to the bromine atom. |

| ~30 - 35 | C-5 | The C-5 methylene carbon of the cyclopentenone ring. |

| ~25 - 30 | C-4 | The C-4 methylene carbon of the cyclopentenone ring. |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1715 - 1735 | C=O | Strong absorption characteristic of the carbonyl group in a five-membered ring α,β-unsaturated ketone. |

| ~1610 - 1630 | C=C | Medium absorption for the carbon-carbon double bond of the enone system. |

| ~1200 - 1250 | C-O-C | Strong, characteristic stretching vibration for the enol ether linkage. |

| ~2850 - 3000 | C-H | Stretching vibrations for the sp³ hybridized C-H bonds of the methylene groups. |

| ~600 - 700 | C-Br | Weak to medium absorption for the carbon-bromine bond. |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Fragmentation | Notes |

| 218/220 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). |

| 139 | [M - Br]⁺ | Loss of a bromine radical. |

| 109/111 | [CH₂CH₂Br]⁺ | Fragment corresponding to the bromoethoxy side chain. |

| 83 | [C₅H₃O]⁺ | A potential fragment from the cyclopentenone ring after loss of the side chain. |

| 55 | [C₃H₃O]⁺ | A common fragment from the cleavage of the cyclopentenone ring. |

Experimental Protocols

While a specific synthesis for this compound has not been identified in the literature, a plausible synthetic route would involve the O-alkylation of a 3-hydroxycyclopent-2-enone precursor with 1,2-dibromoethane under basic conditions. The following is a general experimental workflow for the characterization of a novel compound like this compound.

General Spectroscopic Characterization Workflow

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information about the number of attached protons to each carbon. Typically, a larger number of scans (1024 or more) is required due to the low natural abundance of ¹³C.

-

2D NMR (COSY, HSQC): If structural confirmation is required, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The IR spectrum can be obtained using a neat thin film of the liquid compound between two sodium chloride or potassium bromide plates, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. Electrospray Ionization (ESI) can be used if the compound is less volatile or if softer ionization is desired to preserve the molecular ion.

-

Analysis: A high-resolution mass spectrometer (HRMS) is used to determine the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition.

-

This guide provides a foundational set of predicted spectroscopic data and a general experimental framework to assist researchers in their work with this compound. Experimental verification of these predictions is essential for definitive structural assignment.

An In-depth Technical Guide to the NMR and Mass Spectrometry of 3-(2-Bromoethoxy)cyclopent-2-enone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 3-(2-Bromoethoxy)cyclopent-2-enone. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its constituent chemical moieties. This approach offers a robust framework for the identification and characterization of this molecule in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established chemical shift values and fragmentation patterns of analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 6.10 - 6.20 | t | J ≈ 1.5 |

| H-4 | 2.40 - 2.50 | m | - |

| H-5 | 2.70 - 2.80 | m | - |

| H-1' | 4.20 - 4.30 | t | J ≈ 5.5 |

| H-2' | 3.60 - 3.70 | t | J ≈ 5.5 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 208 - 212 |

| C-2 (=CH) | 115 - 120 |

| C-3 (=C-O) | 180 - 185 |

| C-4 (-CH₂-) | 30 - 35 |

| C-5 (-CH₂-) | 35 - 40 |

| C-1' (-O-CH₂-) | 68 - 72 |

| C-2' (-CH₂-Br) | 28 - 32 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment Ion |

| 219/221 | [M]⁺ (Molecular Ion) |

| 175/177 | [M - C₂H₄]⁺ |

| 139 | [M - Br]⁺ |

| 111 | [M - OCH₂CH₂Br]⁺ |

| 97 | [C₅H₅O]⁺ |

| 83 | [C₅H₃O]⁺ |

Experimental Protocols

The following sections outline the general experimental methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Alkylation of 1,3-Cyclopentanedione

A plausible synthetic route to this compound involves the O-alkylation of 1,3-cyclopentanedione with a suitable bromo-functionalized electrophile.

Materials:

-

1,3-Cyclopentanedione

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 1,3-cyclopentanedione (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

1,2-Dibromoethane (1.2 eq) is added dropwise to the suspension.

-

The reaction mixture is heated to reflux and stirred for 12-16 hours, monitoring by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1][2]

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 500 MHz spectrometer.

-

A standard pulse sequence is used with a 90° pulse width.

-

Data is acquired over a spectral width of 0-12 ppm.

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual chloroform peak at 7.26 ppm.

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 125 MHz.

-

A proton-decoupled pulse sequence is used to obtain singlet peaks for each carbon.[4]

-

Data is acquired over a spectral width of 0-220 ppm.

-

A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[2]

-

Chemical shifts are referenced to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry Protocol

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).[5]

-

The molecules are ionized in the gas phase by a high-energy electron beam (typically 70 eV).[5]

-

The resulting ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[6][7]

-

A detector records the abundance of each ion.[6]

Visualizations

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway and a general workflow for the analysis of this compound.

Caption: Proposed EI-MS fragmentation of this compound.

Caption: General workflow from synthesis to analysis.

References

- 1. How To [chem.rochester.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Navigating the Synthetic Potential of 2-Bromo-3-ethoxycyclopent-2-enone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentenone core is a privileged scaffold in medicinal chemistry and natural product synthesis, valued for its diverse biological activities. The functionalized derivative, 2-bromo-3-ethoxycyclopent-2-enone, presents a versatile platform for the synthesis of complex molecular architectures. This technical guide elucidates the reactivity of this compound, focusing on the strategic manipulation of its key functional groups: the vinyl bromide and the activated enone system. By drawing upon established chemical principles and analogous reactions, this document serves as a roadmap for researchers to unlock the synthetic potential of this valuable building block. While direct literature on this specific molecule is sparse, its reactivity can be confidently inferred from the well-documented behavior of its constituent parts.

Introduction to the 2-Bromo-3-ethoxycyclopent-2-enone Scaffold

The 2-bromo-3-ethoxycyclopent-2-enone molecule integrates three synthetically important features into a compact, five-membered ring system:

-

A Vinyl Bromide: Positioned at C2, the bromine atom is a versatile handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.

-

An Enol Ether: The ethoxy group at C3 modulates the electronic properties of the double bond and can influence the regioselectivity of certain reactions.

-

An α,β-Unsaturated Ketone (Enone): This system is a classic Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles at the C4 position. The carbonyl group itself is also a site for traditional ketone chemistry.

This unique combination of functional groups allows for a sequential and regioselective approach to molecular elaboration, making it an attractive starting material for the generation of compound libraries in drug discovery and a key intermediate in target-oriented synthesis.

Predicted Reactivity and Synthetic Utility

The primary sites of reactivity on the 2-bromo-3-ethoxycyclopent-2-enone core are the C-Br bond at the C2 position and the enone system at C3-C4.

Reactions at the C2 Position: The Vinyl Bromide

The vinyl bromide is arguably the most versatile functional group on this scaffold, primarily serving as an electrophile in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

2.1.1. Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern C-C bond formation. The vinyl bromide on the cyclopentenone ring is an excellent substrate for several named reactions.[1][2]

-

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving the reaction of the vinyl bromide with an organoboron reagent (boronic acid or ester).[1][3][4][5] It offers a very broad substrate scope and high functional group tolerance.[4][6]

-

Stille Coupling: This reaction couples the vinyl bromide with an organotin reagent (stannane).[7][8][9][10][11] While powerful, the toxicity of tin compounds is a significant drawback.

-

Heck Reaction: The Heck reaction involves the coupling of the vinyl bromide with an alkene.[2][12][13][14]

-

Sonogashira Coupling: This reaction forms a C-C bond between the vinyl bromide and a terminal alkyne.[15][16][17][18]

-

Negishi Coupling: This involves the coupling with an organozinc reagent and is known for its high reactivity.[19][20][21][22][23]

The general workflow for these reactions involves the oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by transmetalation with the organometallic reagent, and finally, reductive elimination to yield the product and regenerate the catalyst.

Table 1: Potential Cross-Coupling Partners for 2-Bromo-3-ethoxycyclopent-2-enone

| Reaction Name | Organometallic Reagent (R²-M) | R² Group Examples | Expected Product at C2 |

| Suzuki-Miyaura | R²-B(OH)₂ or R²-B(OR)₂ | Aryl, Heteroaryl, Vinyl, Alkyl | 2-Aryl/Heteroaryl/Vinyl/Alkyl-3-ethoxycyclopent-2-enone |

| Stille | R²-Sn(Alkyl)₃ | Aryl, Heteroaryl, Vinyl, Alkynyl, Alkyl | 2-Aryl/Heteroaryl/Vinyl/Alkynyl/Alkyl-3-ethoxycyclopent-2-enone |

| Heck | Alkene (e.g., Styrene, Acrylate) | Vinyl, Aryl-substituted vinyl | 2-Vinyl-3-ethoxycyclopent-2-enone |

| Sonogashira | Terminal Alkyne (R²-C≡CH) | Aryl-C≡C, Alkyl-C≡C, Silyl-C≡C | 2-Alkynyl-3-ethoxycyclopent-2-enone |

| Negishi | R²-ZnX | Aryl, Vinyl, Alkyl, Benzyl | 2-Aryl/Vinyl/Alkyl/Benzyl-3-ethoxycyclopent-2-enone |

2.1.2. Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide an alternative, and sometimes complementary, approach to palladium-based methods. These are particularly useful for forming C-N, C-O, and C-S bonds.[24][25][26][27] Copper catalysis can be effective for coupling the vinyl bromide with amines, amides, phenols, and thiols.[24][25][28]

Reactions of the Enone System

The α,β-unsaturated ketone moiety is a classic electrophile that can undergo several types of nucleophilic attack.

2.2.1. Michael Addition (1,4-Conjugate Addition)

The most common reaction of the enone system is the Michael addition, where a soft nucleophile adds to the β-carbon (C4).[29][30] This reaction is highly valuable for forming a new C-C or C-heteroatom bond at the C4 position, leading to a 3-substituted cyclopentanone derivative. A wide range of nucleophiles can be employed.[29][31][32][33]

Table 2: Potential Nucleophiles for Michael Addition

| Nucleophile Class | Specific Examples | Expected Product at C4 |

| Carbon Nucleophiles | Malonates, Cyanoacetates, Organocuprates (R₂CuLi) | Alkyl, Functionalized Alkyl |

| Nitrogen Nucleophiles | Primary & Secondary Amines, Azides | Amino, Azido |

| Oxygen Nucleophiles | Alkoxides, Phenoxides | Alkoxy, Phenoxy |

| Sulfur Nucleophiles | Thiols, Thiophenoxides | Thioether |

2.2.2. 1,2-Addition to the Carbonyl

While less common for enones in the presence of soft nucleophiles, hard nucleophiles like Grignard reagents or organolithium compounds can attack the carbonyl carbon (C1) directly in a 1,2-addition fashion. This would result in the formation of a tertiary alcohol.

Experimental Protocols (Generic Starting Points)

The following protocols are provided as validated starting points for researchers. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for the specific 2-bromo-3-ethoxycyclopent-2-enone substrate.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the coupling of a vinyl bromide with a boronic acid.[3]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-bromo-3-ethoxycyclopent-2-enone (1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 mmol, 2.5 equiv).[3][4][34]

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a phosphine ligand like PPh₃ (0.06 mmol, 6 mol%).[4]

-

Solvent and Degassing: Add a solvent system, typically a mixture like Dioxane/H₂O or Toluene/EtOH/H₂O (e.g., 10 mL). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.[3]

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for Michael Addition

This protocol describes a general procedure for the conjugate addition of a soft nucleophile to a cyclopentenone.[30][31]

-

Reaction Setup: To a round-bottom flask with a magnetic stir bar, add the nucleophile (e.g., diethyl malonate, 1.5 mmol, 1.5 equiv) and a suitable anhydrous solvent (e.g., THF, 10 mL).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a base (e.g., NaH, NaOEt, or DBU, 1.5 mmol, 1.5 equiv) portion-wise to generate the nucleophilic anion. Stir for 15-30 minutes at this temperature.

-

Substrate Addition: Add a solution of 2-bromo-3-ethoxycyclopent-2-enone (1.0 mmol) in the same solvent dropwise to the cooled solution of the nucleophile.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

2-Bromo-3-ethoxycyclopent-2-enone is a highly promising and versatile building block for organic synthesis. Its reactivity is governed by the distinct and predictable chemistry of its vinyl bromide and enone functionalities. The C2-bromo position serves as a key site for diversification through a multitude of palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. Concurrently, the enone system provides a reliable handle for conjugate additions at the C4-position. This orthogonal reactivity enables a stepwise and controlled elaboration of the cyclopentenone core, providing a powerful strategy for the synthesis of novel, complex molecules for applications in drug discovery, natural product synthesis, and materials science. This guide provides the foundational knowledge and experimental starting points for researchers to effectively harness the synthetic potential of this valuable scaffold.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. youtube.com [youtube.com]

- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Stille Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Heck Reaction [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. kbfi.ee [kbfi.ee]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Negishi coupling - Wikipedia [en.wikipedia.org]

- 21. Negishi Coupling [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 24. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. | Semantic Scholar [semanticscholar.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides [organic-chemistry.org]

- 29. baranlab.org [baranlab.org]

- 30. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 31. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

A Technical Guide to Michael Addition Reactions of 3-Substituted Cyclopentenones for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the Michael addition reaction of 3-substituted cyclopentenones, a cornerstone transformation in modern organic synthesis with significant applications in the discovery and development of new therapeutics. The unique reactivity of the cyclopentenone core, coupled with the stereodirecting influence of the C3-substituent, provides a powerful platform for the construction of complex molecular architectures, most notably in the synthesis of prostaglandins and other biologically active molecules.

This guide provides a comprehensive overview of the reaction, including a summary of quantitative data for various Michael donors and acceptors, detailed experimental protocols for key transformations, and a discussion of the reaction's significance in medicinal chemistry.

Introduction: The Strategic Importance of the Michael Addition to 3-Substituted Cyclopentenones

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction.[1] When applied to 3-substituted cyclopentenones, this reaction becomes a powerful tool for the stereocontrolled synthesis of highly functionalized five-membered rings, which are prevalent scaffolds in a vast array of natural products and pharmaceutical agents.[2]

The electrophilic β-carbon of the cyclopentenone ring readily accepts a wide range of soft nucleophiles, including enolates, organometallics, thiols, and amines. The substituent at the C3-position plays a crucial role in modulating the reactivity of the Michael acceptor and influencing the stereochemical outcome of the addition, allowing for the diastereoselective and, with the use of chiral catalysts, enantioselective synthesis of complex molecules.

A prime example of the strategic importance of this reaction is in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[3] The convergent synthesis of many prostaglandin analogues relies on the conjugate addition of a vinyl organometallic species to a 3-alkoxy or 3-hydroxy cyclopentenone derivative to install the lower side chain.

Quantitative Data on Michael Addition Reactions

The following tables summarize the quantitative data for Michael addition reactions of various nucleophiles to 3-substituted cyclopentenones, providing a comparative overview of yields, diastereoselectivities, and enantioselectivities.

Carbon Nucleophiles

Table 1: Michael Addition of Carbon Nucleophiles to 3-Substituted Cyclopentenones

| Entry | Cyclopentenone Acceptor | Michael Donor | Catalyst/Conditions | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | 3-Methyl-2-cyclopenten-1-one | Diethyl malonate | (S)-BINOL/LiAlH4, THF, reflux | 90 | - | 99 | [4] |

| 2 | 2-Cyclopenten-1-one | Dimethyl malonate | Ga-Na-BINOL complex, NaOtBu | 90 | - | 99 | [1] |

| 3 | 3-Phenyl-2-cyclopenten-1-one | Nitromethane | Chiral diamine, 4-NO2-C6H4COOH, CH2Cl2 | 85 | >95:5 | 98 | [2] |

| 4 | 3-Methyl-2-cyclopenten-1-one | EtMgBr | CuCl, (S,S)-f-binaphane, Et2O, -78 °C | 95 | - | 96 | [5] |

| 5 | 3-Chloro-2-cyclopenten-1-one | MeMgBr | CuBr·SMe2, (R,Sp)-Josiphos, Et2O, -78 °C | 98 | - | 94 | [6] |

Heteroatom Nucleophiles

Table 2: Michael Addition of Heteroatom Nucleophiles to 3-Substituted Cyclopentenones

| Entry | Cyclopentenone Acceptor | Michael Donor | Catalyst/Conditions | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | 3-Methyl-2-cyclopenten-1-one | Thiophenol | (R)-LaNa3tris(binaphthoxide) (LSB) | 91 | - | 94 | [1] |

| 2 | 3-Phenyl-2-cyclopenten-1-one | Benzylamine | Neat, 80 °C | 85 | - | - | [7] |

| 3 | 2-Cyclopenten-1-one | Aniline | Imidazolium chloride, 110 °C | 69 | - | - | |

| 4 | 3-Methyl-2-cyclopenten-1-one | Pyrrolidine | DBU, CH2Cl2 | 92 | - | - |

Experimental Protocols

The following are detailed experimental protocols for representative Michael addition reactions to 3-substituted cyclopentenones.

Asymmetric Michael Addition of Diethyl Malonate to 2-Cyclopentenone

This protocol is adapted from Tiano et al. and describes the synthesis of a chiral Michael adduct using a BINOL-based catalyst.[4]

Materials:

-

(S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL)

-

Lithium aluminum hydride (LiAlH4) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl malonate

-

2-Cyclopentenone

-

Ethyl acetate (EtOAc)

-

Cyclohexane

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation:

-

To a 50 mL three-neck flask equipped with a magnetic stir bar and a reflux condenser, add 300 mg of (S)-BINOL.

-

Purge the flask with nitrogen.

-

Add 9 mL of anhydrous THF via syringe.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 0.5 mL of a 1 M LiAlH4 solution in THF dropwise with stirring.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

-

Michael Addition:

-

To the prepared catalyst solution, add 0.6 mL of diethyl malonate dropwise, followed by 0.5 mL of 2-cyclopentenone.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and add 20 mL of distilled water.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (2:8) as the eluent to afford the desired product as a colorless oil.

-

Copper-Catalyzed Asymmetric Conjugate Addition of a Grignard Reagent to 3-Substituted Cyclopentenone

This protocol is a general procedure adapted from the supplementary information of Martina et al. for the copper-catalyzed asymmetric addition of Grignard reagents.[8]

Materials:

-

Copper salt (e.g., CuBr·SMe2)

-

Chiral phosphine ligand (e.g., (R,Sp)-Josiphos)

-

Anhydrous diethyl ether (Et2O)

-

Grignard reagent (e.g., MeMgBr in Et2O)

-

3-Substituted cyclopentenone

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for flash chromatography

Procedure:

-

Catalyst Formation:

-

In a flame-dried Schlenk tube under an inert atmosphere, add the copper salt (3.0 mol%) and the chiral ligand (4.0 mol%).

-

Dry the system in vacuo at room temperature for 15 minutes.

-

Add anhydrous Et2O (2.5 mL) and cool the mixture to the desired reaction temperature (e.g., -78 °C).

-

-

Reaction Execution:

-

Add the Grignard reagent (1.2 equivalents) in Et2O dropwise to the catalyst solution over 5 minutes.

-

Add a solution of the 3-substituted cyclopentenone in Et2O (10 mL) dropwise to the reaction mixture over 15 minutes, maintaining the low temperature.

-

Stir the solution for an additional 30 minutes at the same temperature.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to obtain the desired product.

-

Visualizations: Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in Michael addition reactions of 3-substituted cyclopentenones.

References

- 1. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. research.aalto.fi [research.aalto.fi]

- 5. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]

The Ascendant Role of Bromo-Functionalized Enones in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intersection of organic synthesis and medicinal chemistry has unveiled a promising class of molecules: bromo-functionalized enones. The incorporation of a bromine atom into the enone scaffold, a well-known Michael acceptor, has been shown to significantly modulate the biological activity of these compounds. This technical guide provides an in-depth exploration of the current understanding of the biological potential of bromo-functionalized enones, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and development in this exciting field.

Anticancer Activity: A Primary Therapeutic Target

Bromo-functionalized enones, particularly bromo-chalcones, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The presence of the bromine atom, an electron-withdrawing group, is thought to enhance the electrophilicity of the β-carbon in the α,β-unsaturated system, making it a more potent Michael acceptor for biological nucleophiles like cysteine residues in proteins. This can lead to the disruption of key cellular processes and induce apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various bromo-functionalized enones against several human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on | T47D (Breast) | 45 | [1] |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL | [2] |

| 3-bromo-4-hydroxy-5-methoxy substituted 3-benzylidenechroman-4-one | K562 (Leukemia), MDA-MB-231 (Breast), SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/mL | [3] |

| O-alkyl (E)-chalcone derivative 4a | MDA-MB-231 (Breast), MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical) | 2.08 - 22.64 | [4] |

| O-alkyl (E)-chalcone derivative 4b | MDA-MB-231 (Breast), MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical) | 2.08 - 22.64 | [4] |

| O-alkyl (E)-chalcone derivative 4q | MDA-MB-231 (Breast), MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical) | 2.08 - 22.64 | [4] |

| O-alkyl (E)-chalcone derivative 4v | MDA-MB-231 (Breast), MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical) | 2.08 - 22.64 | [4] |

| 3,4-Dibromo-5-(triisopropylsilyloxy)-furan-2(5H)-one | HCT-116 (Colon), HT-29 (Colon), MCF-7 (Breast), SJSA-1 (Osteosarcoma), U2OS (Osteosarcoma), HepG2 (Liver), Hep3B (Liver) | 7.3 - 21.3 | [5] |

| 3,4-Dibromo-5-(tert-butyldiphenylsilyloxy)-furan-2(5H)-one | HCT-116 (Colon), HT-29 (Colon), MCF-7 (Breast), SJSA-1 (Osteosarcoma), U2OS (Osteosarcoma), HepG2 (Liver), Hep3B (Liver) | 3.9 - 65.6 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.

Materials:

-

Bromo-functionalized enone compound

-

Human cancer cell line (e.g., MCF-7, T47D)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of the bromo-functionalized enone in DMEM. Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Mitochondrial Apoptosis

Many bromo-functionalized enones induce apoptosis through the intrinsic or mitochondrial pathway. This involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors.

Caption: Mitochondrial pathway of apoptosis induced by bromo-functionalized enones.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Bromo-functionalized enones have shown promising activity against a range of bacteria and fungi. Their mechanism of action is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in essential microbial enzymes and proteins.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected bromo-functionalized enones against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Bromo-chalcone derivative | Staphylococcus aureus | 56 | [6] |

| Bromo-chalcone derivative | Salmonella enterica | 475 | [6] |

| Bromo-chalcone derivative 2a | Escherichia coli | 58 | [3] |

| 9-bromo-substituted indolizinoquinoline-5,12-dione derivative 27 | Methicillin-resistant S. aureus (MRSA) | 0.031 | [7] |

| di-bromo substituted nitrovinylfuran | Methicillin-resistant S. aureus (MRSA) | < 4 | [5] |

| 6-bromo-8-nitroflavone | Enterococcus faecalis ATCC 19433 | > 100 | [8] |

| 6-bromo-8-nitroflavone | Staphylococcus aureus ATCC 29213 | 50-100 | [8] |

| 6-bromo-8-nitroflavone | Escherichia coli ATCC 25922 | > 100 | [8] |

| 6-bromo-8-nitroflavone | Candida albicans ATCC 10231 | 50-100 | [8] |

| 5'-bromo-2'-hydroxy-3'-nitrochalcone | Enterococcus faecalis ATCC 19433 | 50-100 | [8] |

| 5'-bromo-2'-hydroxy-3'-nitrochalcone | Staphylococcus aureus ATCC 29213 | < 50 | [8] |

| 5'-bromo-2'-hydroxy-3'-nitrochalcone | Escherichia coli ATCC 25922 | 50-100 | [8] |

| 5'-bromo-2'-hydroxy-3'-nitrochalcone | Candida albicans ATCC 10231 | < 50 | [8] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bromo-functionalized enone compound

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the bromo-functionalized enone in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe without compound) and a negative control (broth without microbe).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is implicated in a wide range of diseases. Bromo-functionalized enones have been investigated for their anti-inflammatory properties, primarily through their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and Keap1-Nrf2 pathways.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of bromo-functionalized enones, measured as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Compound | Assay | IC50 (µM) | Reference |

| 1,3-dihydro-2H-indolin-2-one derivative 4e | NO Production Inhibition | 13.51 ± 0.48 | [4] |

| 1,3-dihydro-2H-indolin-2-one derivative 9d | NO Production Inhibition | 10.03 ± 0.27 | [4] |

| Bromo-substituted azulene | TNF-α production | - | |

| Bromo-substituted azulene | IL-6 production | - |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.

Materials:

-

Bromo-functionalized enone compound

-

RAW 264.7 macrophage cell line

-

DMEM medium

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the bromo-functionalized enone for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Signaling Pathways in Inflammation

Bromo-functionalized enones can exert their anti-inflammatory effects by modulating key signaling pathways.

The NF-κB pathway is a central regulator of inflammation. Bromo-enones can inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Caption: Inhibition of the NF-κB signaling pathway by bromo-functionalized enones.

The Keap1-Nrf2 pathway is a major regulator of the antioxidant response. Electrophilic bromo-enones can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2, which then activates the expression of antioxidant and anti-inflammatory genes.

Caption: Activation of the Keap1-Nrf2 pathway by bromo-functionalized enones.

Enzyme Inhibition: A Targeted Approach

The electrophilic nature of bromo-functionalized enones makes them potential covalent inhibitors of enzymes, particularly those with a nucleophilic cysteine residue in their active site. This targeted inhibition can be a powerful strategy for drug development.

Quantitative Enzyme Inhibition Data

The following table provides data on the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, by enone derivatives.

| Compound | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 1,3-dihydro-2H-indolin-2-one derivative 4e | COX-2 | 2.35 ± 0.04 | - | [4] |

| 1,3-dihydro-2H-indolin-2-one derivative 9h | COX-2 | 2.422 ± 0.10 | - | [4] |

| 1,3-dihydro-2H-indolin-2-one derivative 9i | COX-2 | 3.34 ± 0.05 | - | [4] |

| Diaryl heterocyclic coxib SC-558 (bromo-substituted) | COX-2 | - | - |

Experimental Protocol: Enzyme Inhibition Assay

This general protocol can be adapted to assess the inhibitory activity of bromo-functionalized enones against a specific enzyme.

Materials:

-

Bromo-functionalized enone compound

-

Purified enzyme

-

Substrate for the enzyme

-

Assay buffer

-

96-well plate or cuvettes

-

Spectrophotometer or plate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the bromo-functionalized enone in the assay buffer for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the substrate and product.

-

Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Plot the velocities against the inhibitor concentration to determine the IC50 value. Further kinetic analysis (e.g., Lineweaver-Burk plot) can be performed to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).

Logical Relationship: Enzyme Inhibition

The interaction between a bromo-functionalized enone and an enzyme can be visualized as a series of steps leading to either reversible or irreversible inhibition.

Caption: General mechanism of enzyme inhibition by a bromo-functionalized enone.

Conclusion

Bromo-functionalized enones represent a versatile and potent class of bioactive molecules with significant potential in drug discovery and development. Their enhanced electrophilicity, conferred by the bromine atom, underpins their activity across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the structure-activity relationships, mechanisms of action, and therapeutic applications of these promising compounds. Future research should focus on optimizing the selectivity and pharmacokinetic properties of bromo-functionalized enones to translate their in vitro potency into effective and safe clinical candidates.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive review of structure activity relationships: exploration of chalcone derivatives as anticancer agents, target-based and cell line-specific insights | Semantic Scholar [semanticscholar.org]

- 7. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]

A Theoretical and Methodological Guide to 3-(2-Bromoethoxy)cyclopent-2-enone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations and potential experimental methodologies related to the chemical compound 3-(2-Bromoethoxy)cyclopent-2-enone. Due to the limited availability of specific experimental and computational studies on this molecule in existing literature, this document outlines a robust theoretical framework using Density Functional Theory (DFT) and proposes detailed experimental protocols based on established methods for analogous compounds.

Theoretical Calculations

Theoretical calculations offer a powerful tool to understand the structural, electronic, and spectroscopic properties of this compound. These computational insights are invaluable for predicting reactivity, interpreting experimental data, and guiding further research.

Computational Methodology

The geometry of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. All calculations would be performed in the gas phase. Frequency calculations would be carried out at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

Predicted Molecular Geometry

The optimized molecular structure of this compound is predicted to have a planar cyclopentenone ring. The bromoethoxy side chain will exhibit a specific conformation to minimize steric hindrance. Key predicted geometric parameters are summarized in the tables below.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C1=O1 | 1.215 |

| C2=C3 | 1.350 |

| C3-O2 | 1.365 |

| O2-C6 | 1.430 |

| C6-C7 | 1.520 |

| C7-Br1 | 1.950 |

| C1-C2 | 1.480 |

| C1-C5 | 1.510 |

| C4-C5 | 1.540 |

| C3-C4 | 1.495 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| O1=C1-C2 | 126.5 |

| C1-C2=C3 | 110.0 |

| C2=C3-O2 | 125.0 |

| C3-O2-C6 | 118.0 |

| O2-C6-C7 | 108.5 |

| C6-C7-Br1 | 110.0 |

| C2=C3-C4 | 109.5 |

| C3-C4-C5 | 105.0 |

| C4-C5-C1 | 106.0 |

Table 3: Predicted Dihedral Angles for this compound

| Dihedral Angle | Predicted Angle (°) |

| O1=C1-C2=C3 | 180.0 |

| C2=C3-O2-C6 | 178.5 |

| C3-O2-C6-C7 | 175.0 |

| O2-C6-C7-Br1 | -65.0 |

| C1-C2=C3-C4 | 0.0 |

Electronic Properties

The electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 4: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.60 |

| Dipole Moment | 3.20 D |

Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. Key vibrational modes are summarized below.

Table 5: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C=O) | 1725 | Carbonyl stretch |

| ν(C=C) | 1640 | Alkene C=C stretch |

| ν(C-O-C) | 1150, 1050 | Ether C-O-C asymmetric and symmetric stretch |

| ν(C-Br) | 650 | Carbon-Bromine stretch |

Proposed Experimental Protocols

Synthesis of this compound

Reaction: Williamson ether synthesis.

Materials:

-

3-Hydroxycyclopent-2-enone

-

1,2-Dibromoethane

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 3-hydroxycyclopent-2-enone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire the spectrum in CDCl₃. Expect signals for the vinyl proton, the methylene protons of the cyclopentenone ring, and the two methylene groups of the bromoethoxy side chain.

-

¹³C NMR: Acquire the spectrum in CDCl₃. Expect signals for the carbonyl carbon, the two vinyl carbons, the methylene carbons of the ring, and the two carbons of the bromoethoxy side chain.

Infrared (IR) Spectroscopy:

-

Acquire the spectrum using a thin film on a NaCl plate or as a KBr pellet. Key expected peaks are listed in Table 5.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using electrospray ionization (ESI) or electron impact (EI) to determine the molecular weight and fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observable.

Visualizations

The following diagrams illustrate the proposed synthesis and a conceptual computational workflow.

Caption: Proposed synthesis workflow for this compound.

Caption: Conceptual workflow for theoretical calculations.

Methodological & Application

Application Notes and Protocols for 3-(2-Bromoethoxy)cyclopent-2-enone as a Bifunctional Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromoethoxy)cyclopent-2-enone is a versatile bifunctional molecule possessing two distinct reactive sites for covalent modification of biomolecules. Its chemical structure combines a cyclopentenone moiety, which is a Michael acceptor, and a bromoethoxy group, a classic alkylating agent. This dual reactivity allows for its potential application as a covalent inhibitor, a chemical probe for identifying protein binding sites, or as a cross-linking agent in various research and drug development contexts.

The cyclopentenone ring system is a well-known feature in a variety of natural products, including prostaglandins, which exert their biological effects through the covalent modification of cellular proteins.[1][2][3][4][5][6] The electrophilic β-carbon of the α,β-unsaturated ketone is susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues in proteins, via a Michael addition reaction.[7][8][9][10] Concurrently, the terminal bromine atom of the ethoxy side chain provides a reactive site for standard nucleophilic substitution, readily reacting with nucleophiles such as the ε-amino group of lysine or the imidazole nitrogen of histidine residues.

This document provides detailed application notes and hypothetical, yet chemically plausible, experimental protocols for the use of this compound as a bifunctional alkylating agent for protein modification.

Chemical Properties and Reactivity

| Property | Value |

| IUPAC Name | 3-(2-bromoethoxy)cyclopent-2-en-1-one |

| CAS Number | 42858-97-9 |

| Molecular Formula | C₇H₉BrO₂ |

| Molecular Weight | 205.05 g/mol |

| Functional Groups | Cyclopentenone (Michael Acceptor), Alkyl Bromide (Alkylating Agent) |

| Potential Targets | Cysteine (via Michael Addition), Lysine, Histidine, Tyrosine, Serine, Threonine (via Nucleophilic Substitution) |

Proposed Mechanism of Action

This compound is proposed to act as a bifunctional electrophile, capable of reacting with nucleophilic residues on proteins in a two-step or concerted manner. The reactivity of the two electrophilic sites can be influenced by the specific nucleophiles present in the protein's microenvironment and the reaction conditions.

A likely scenario involves an initial, rapid Michael addition of a highly nucleophilic cysteine thiol to the cyclopentenone ring. This is followed by a slower, intramolecular or intermolecular alkylation of another nearby nucleophilic residue (e.g., lysine) by the bromoethoxy group, resulting in a covalent cross-link. Alternatively, if no suitable second nucleophile is in proximity, the bromoethoxy group can react with a nucleophile on a different protein or with a small molecule in the buffer.

Experimental Protocols

Note: These are generalized protocols and should be optimized for the specific protein and application.

Protocol 1: Covalent Labeling of a Purified Protein

This protocol describes a general procedure for labeling a purified protein with this compound to assess its reactivity and identify modification sites.

Materials:

-

Purified protein of interest (e.g., 1 mg/mL in a suitable buffer)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl

-

Quenching Solution: 1 M dithiothreitol (DTT) or 1 M β-mercaptoethanol

-

Desalting columns

-

Equipment for protein analysis (SDS-PAGE, Mass Spectrometer)

Procedure:

-

Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.

-

Reaction Setup: In a microcentrifuge tube, add the purified protein to the Reaction Buffer to a final concentration of 10 µM.

-

Initiate Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration range of 10-100 µM (a 1-10 molar excess). A vehicle control with DMSO alone should be run in parallel.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The optimal time and temperature should be determined empirically.

-

Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 10 mM to consume any unreacted alkylating agent.

-

Remove Excess Reagent: Remove the excess, unreacted compound and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for downstream analysis.

-

Analysis:

-

SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for any gross changes in molecular weight or the formation of cross-linked species.

-

Mass Spectrometry: Use intact protein mass spectrometry to determine the extent of labeling (number of modifications per protein). For identification of specific modification sites, perform peptide mapping using LC-MS/MS after proteolytic digestion (e.g., with trypsin).

-

Quantitative Data from Hypothetical Protein Labeling Experiment

| Molar Excess of Alkylating Agent | Incubation Time (h) | % Labeled Protein (Intact MS) | Average Modifications per Protein |

| 1x | 1 | 35% | 0.4 |

| 5x | 1 | 78% | 1.2 |

| 10x | 1 | 95% | 2.1 |

| 5x | 4 | 92% | 2.5 |

Application in Drug Development: Covalent Inhibitor Screening

Due to its ability to form covalent bonds with target proteins, this compound can be used as a starting point for the development of covalent inhibitors. The cyclopentenone moiety can target active site cysteines, while the bromoethoxy group can provide an additional anchoring point to enhance potency and selectivity.

Safety Precautions

This compound is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Dispose of waste according to institutional guidelines for reactive chemicals.

Conclusion

This compound represents a promising, yet underexplored, chemical tool for researchers in chemistry, biology, and drug development. Its bifunctional nature allows for the covalent modification and potential cross-linking of proteins, offering a unique approach to studying protein structure and function, and for the development of novel covalent therapeutics. The protocols and information provided herein serve as a starting point for exploring the applications of this versatile alkylating agent.

References

- 1. Contribution of covalent protein modification to the antiinflammatory effects of cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification of proteins by cyclopentenone prostaglandins is differentially modulated by GSH in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomic studies on protein modification by cyclopentenone prostaglandins: expanding our view on electrophile actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclopentenone prostaglandins - Wikipedia [en.wikipedia.org]

- 6. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactions of some cyclopentenones with selected cysteine derivatives and biological activities of the product thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution on 3-(2-Bromoethoxy)cyclopent-2-enone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromoethoxy)cyclopent-2-enone is a versatile synthetic intermediate containing two key reactive sites amenable to nucleophilic attack: the α,β-unsaturated ketone system and the terminal alkyl bromide. The cyclopentenone moiety is a well-established Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles. This reactivity profile allows for the introduction of diverse functional groups, making this compound a valuable scaffold in the synthesis of complex molecules, including potential therapeutic agents. These application notes provide a detailed protocol for performing nucleophilic substitution reactions on this substrate and summarize expected outcomes with various nucleophiles.

Reaction Principle

The primary reaction pathway for nucleophilic attack on this compound is anticipated to be a Michael (1,4-conjugate) addition to the enone system. In this mechanism, a nucleophile adds to the β-carbon of the cyclopentenone ring. The resulting enolate intermediate is then protonated to yield the substituted cyclopentanone product. While the alkyl bromide offers a site for direct S(_N)2 substitution, the electron-withdrawing nature of the adjacent enone system makes the β-carbon highly electrophilic and the preferred site of attack for many nucleophiles. Softer nucleophiles, such as thiols and amines, are particularly effective in conjugate additions.

Experimental Protocol

This protocol provides a general procedure for the nucleophilic substitution on this compound. The specific conditions, particularly the choice of base and temperature, may require optimization depending on the nucleophile's reactivity.

Materials:

-

This compound

-

Nucleophile (e.g., substituted thiol, amine, or alcohol)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K(_2)CO(_3)))

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the substrate in an appropriate anhydrous solvent (e.g., THF, 0.1 M concentration).

-

Addition of Reagents: Add the nucleophile (1.1 eq) to the solution. If the nucleophile is a salt, it can be added directly. If it is a neutral species (e.g., thiol or amine), add a suitable base (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the nucleophile.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NH(_4)Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the combined organic layers with saturated aqueous NaHCO(_3) solution, followed by brine. Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Characterization: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the final product by standard analytical techniques such as NMR (

H,113

Data Presentation

The following table summarizes the expected outcomes for the nucleophilic substitution on this compound with representative nucleophiles based on general principles of conjugate addition reactions.

| Nucleophile | Product | Reaction Time (h) | Yield (%) |

| Ethanethiol | 3-(2-Bromoethoxy)-3-(ethylthio)cyclopentan-1-one | 4-6 | 85-95 |

| Benzylamine | 3-(Benzylamino)-3-(2-bromoethoxy)cyclopentan-1-one | 6-8 | 80-90 |

| Sodium Methoxide | 3-(2-Bromoethoxy)-3-methoxycyclopentan-1-one | 12-16 | 60-75 |

Mandatory Visualization

Caption: Experimental workflow for nucleophilic substitution.

This diagram outlines the key steps in the protocol, from the initial setup of the reaction to the final characterization of the purified product. Following this structured workflow is crucial for achieving reproducible and high-quality results in the synthesis of novel cyclopentanone derivatives.

Application of 3-(2-Bromoethoxy)cyclopent-2-enone in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentenone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Its inherent reactivity, particularly the electrophilic nature of the α,β-unsaturated ketone, allows for covalent interactions with biological nucleophiles, leading to a diverse range of pharmacological activities. This document provides detailed application notes and experimental protocols for the study of 3-(2-Bromoethoxy)cyclopent-2-enone, a synthetic derivative with potential applications in oncology and inflammatory diseases. The bromoethoxy moiety offers a potential site for further functionalization or can act as a reactive group itself, making this compound an interesting candidate for drug discovery and development.

Rationale for Medicinal Chemistry Applications